The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves several key steps:
The molecular structure of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine features a pyrazole ring fused to a thiophene ring with a bromine substituent. Key aspects include:
The compound can be represented by its canonical SMILES notation: C(Cc1scc(Br)cc1)N2C=NN=C2
, which reflects its structural complexity.
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine can participate in various chemical reactions:
The mechanism of action for 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves interaction with specific molecular targets within biological systems:
The physical and chemical properties of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amines are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 258.14 g/mol |
Appearance | Solid (typically) |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
These properties influence its solubility, stability, and reactivity in different chemical environments .
The applications of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amines are diverse:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: